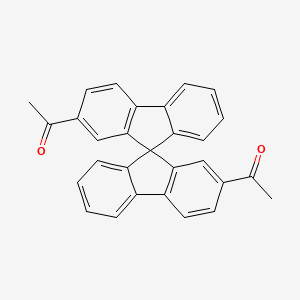
2,2'-Diacetyl-9,9'-spirobifluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Diacetyl-9,9'-spirobifluorene, commonly known as DASF, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique spirobifluorene structure. This compound has been widely studied for its potential applications in various fields such as optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.
Aplicaciones Científicas De Investigación
Electrochemical Properties
2,2'-Diacetyl-9,9'-spirobifluorene has been studied for its electrochemical properties. In aprotic solvent DMF, it shows several reduction peaks in voltammetric experiments, indicating its potential in electrochemistry. For instance, controlled potential electrolysis of this compound can furnish diastereomeric keto-alcohols and keto-pinacols, suggesting its use in synthesizing stereochemically complex molecules (Mattiello & Rampazzo, 1997).
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have shown potential in the development of OLEDs. Derivatives of this compound exhibit various fluorescence properties, which are crucial for OLED applications. The distinct electronic structure and optical properties of these molecules make them suitable for electroluminescent materials (Chiang, Shu, & Chen, 2005).
Polymer Synthesis
This compound has been utilized in the synthesis of aromatic poly(ether imide)s and polyamides. Its structural feature, where two aminophenoxyfluorene entities are orthogonally arranged, leads to polymers with good solubility, high glass-transition temperatures, and excellent thermal stability. These properties are advantageous for materials that require high performance in harsh environments (Wu & Shu, 2003).
Fluorescence and Luminescent Materials
The compound has been explored for its use in creating highly luminescent materials. Its structural configuration prevents fluorescence quenching, making it a promising candidate for luminescent applications. This is particularly significant in fields like bioimaging and sensor technology, where high fluorescence efficiency is crucial (Sumi & Konishi, 2010).
Electronic and Optical Properties
Studies on spirobifluorene type molecules, including this compound, have provided insights into their electronic structure and optical properties. These findings are essential for developing new materials for electronic and photonic devices. Understanding the interaction of π-electron systems at the spiro-center of these molecules is crucial for their application in electronics and photonics (Johansson et al., 1997).
Scientific Research Applications of this compound
Electrochemical Properties
This compound has been studied for its electrochemical properties. In aprotic solvent DMF, it shows several reduction peaks in voltammetric experiments, indicating its potential in electrochemistry. For instance, controlled potential electrolysis of this compound can furnish diastereomeric keto-alcohols and keto-pinacols, suggesting its use in synthesizing stereochemically complex molecules (Mattiello & Rampazzo, 1997).
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have shown potential in the development of OLEDs. Derivatives of this compound exhibit various fluorescence properties, which are crucial for OLED applications. The distinct electronic structure and optical properties of these molecules make them suitable for electroluminescent materials (Chiang, Shu, & Chen, 2005).
Polymer Synthesis
This compound has been utilized in the synthesis of aromatic poly(ether imide)s and polyamides. Its structural feature, where two aminophenoxyfluorene entities are orthogonally arranged, leads to polymers with good solubility, high glass-transition temperatures, and excellent thermal stability. These properties are advantageous for materials that require high performance in harsh environments (Wu & Shu, 2003).
Fluorescence and Luminescent Materials
The compound has been explored for its use in creating highly luminescent materials. Its structural configuration prevents fluorescence quenching, making it a promising candidate for luminescent applications. This is particularly significant in fields like bioimaging and sensor technology, where high fluorescence efficiency is crucial (Sumi & Konishi, 2010).
Propiedades
IUPAC Name |
1-(2'-acetyl-9,9'-spirobi[fluorene]-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O2/c1-17(30)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)26-10-6-4-8-22(26)24-14-12-20(18(2)31)16-28(24)29/h3-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLANAMJWVQMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463588 |
Source


|
| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22824-83-5 |
Source


|
| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


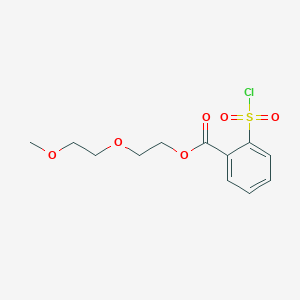
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(3-trifluoromethylphenyl)amine](/img/structure/B1625084.png)
![5-Ethylbenzo[d][1,3]dioxole](/img/structure/B1625085.png)
![3-Methyl-2-azaspiro[4.4]nonane](/img/structure/B1625087.png)
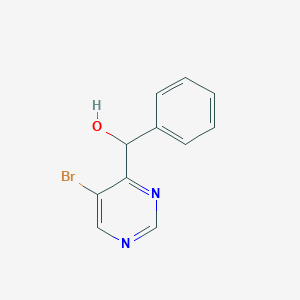
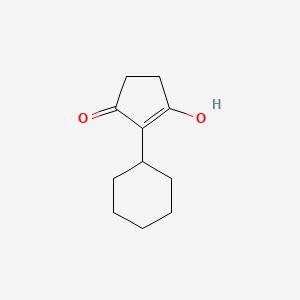
![1-(Pyridin-2-YL)-6,7-dihydro-5H-cyclopenta[C]pyridine](/img/structure/B1625092.png)
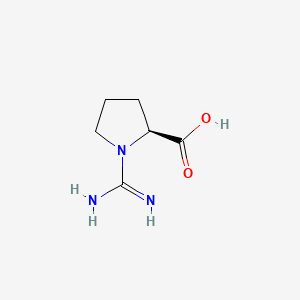
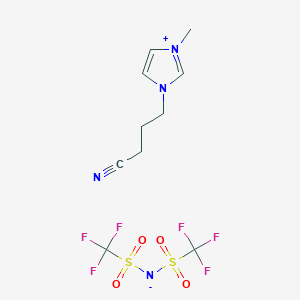
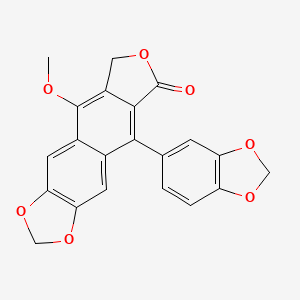

![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1625100.png)
